Amidosulfuron

概要

説明

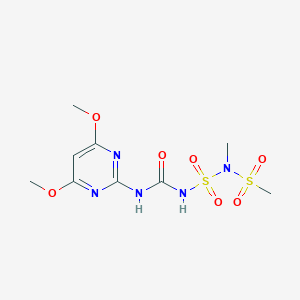

Amidosulfuron is a sulfonylurea herbicide widely used for controlling broad-leaf weeds. Its effectiveness is primarily attributed to its action on acetohydroxyacid synthase (AHAS), a key enzyme in the branched-chain amino acid biosynthesis pathway in plants. Unlike other herbicides in the same family, this compound has a unique structural characteristic of lacking a second aromatic ring, replaced by an aryl sulfonyl group, which results in a relatively low affinity to the enzyme but still exhibits potent herbicidal activity due to accumulative inhibition (Cheng et al., 2023).

Synthesis Analysis

The synthesis of this compound, like many amides, can be achieved through several innovative methods that aim to address the limitations of traditional techniques, which often involve wasteful use of stoichiometric coupling reagents or harsh conditions. For instance, direct acylation of primary amines by equimolar amounts of alcohols in the presence of a ruthenium catalyst has been reported, producing amides and molecular hydrogen without the need for base or acid promoters, showcasing a green and efficient synthetic pathway (Gunanathan et al., 2007). Similarly, other catalytic and metal-free methods have been developed to form amide bonds under mild conditions, offering environmentally friendly alternatives to traditional approaches (Lundberg et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the absence of a second aromatic ring, which is a common feature in other sulfonylurea herbicides. This structural uniqueness impacts its binding affinity to the target enzyme, AHAS. The crystallographic analysis of this compound in complex with Arabidopsis thaliana AHAS reveals that the aryl sulfonyl group engages in fewer interactions with the enzyme compared to other sulfonylureas, which is compensated by its ability to cause accumulative inhibition (Cheng et al., 2023).

Chemical Reactions and Properties

This compound participates in reactions typical of the sulfonylurea class of compounds, including the inhibition of AHAS through competitive binding. The specificity of this interaction underlies its herbicidal activity, selectively inhibiting the growth of dicot broad-leaf weeds by halting their ability to synthesize essential amino acids. The synthesis and modification of this compound involve catalytic reactions that are increasingly being optimized for efficiency and environmental friendliness, reflecting a trend towards sustainable chemical practices (Sabatini et al., 2019).

Physical Properties Analysis

While specific details on the physical properties of this compound were not directly available from the provided literature, it can be inferred that, as with other sulfonylureas, these properties would be significant in determining its solubility, stability, and formulation as an herbicide. The physical properties of chemical compounds like this compound are crucial for their application, including how they are applied in agricultural settings, their persistence in the environment, and their mode of action at the molecular level.

Chemical Properties Analysis

This compound's chemical properties, particularly its stability and reactivity, are essential for its function as a herbicide. Its mode of action, based on the inhibition of AHAS, is a result of its chemical structure, allowing for specific interactions with the enzyme. The development of catalytic methods for amide bond formation, as seen in this compound synthesis, highlights the importance of understanding these chemical properties to improve synthesis routes and enhance the compound's efficacy and selectivity (Gunanathan et al., 2007).

科学的研究の応用

Zwitterionic Detergents : Amidosulfuron-based zwitterionic detergents enhance the solubilization of integral membrane proteins, facilitating detailed protein interaction and analysis studies in two-dimensional gel electrophoresis and mass spectrometry (Henningsen et al., 2002).

Gametocide in Rapeseed : It acts as an effective gametocide in rapeseed (Brassica napus), inducing male sterility and reducing seed setting (Yu et al., 2009); (Liu et al., 2017).

Phytotoxicity Studies : It demonstrates strong growth inhibition and biomass reduction in common duckweed (Lemna minor L.), leading to oxidative stress and increased malondialdehyde levels (Žaltauskaitė & Norvilaitė, 2013).

Weed Control in Agriculture : this compound is effective in controlling broadleaf weeds in spring wheat fields, increasing wheat yield by 3.32%-11.43% (Li We, 2014); (Hajjaj, 2020).

Photodegradation Analysis : Studies on its photodegradation in aqueous solutions reveal methylsulfamic acid as a primary degradation product, with processes like O and S-demethylation and hydroxylation observed (Harir et al., 2013).

Amide Synthesis in Pharmaceuticals : Metal-catalyzed synthetic approaches for amide synthesis in an environmentally friendly aqueous medium are explored for pharmaceuticals, engineering plastics, and lubricants applications (García-Álvarez et al., 2013); (Dander & Garg, 2017).

Soil and Environmental Studies : The degradation of this compound in soil and its influence by factors like temperature, moisture, soil texture, and pH has been extensively studied (Smith & Aubin, 1992); (Menne & Berger, 2001); (Fent et al., 1993).

Analytical Method Development : Efficient methods for determining this compound in various ecosystems have been developed, contributing to safety evaluation (Chen et al., 2015); (Jiao, 2011).

Compatibility with Biological Agents : Studies indicate that this compound shows minimal adverse effects on Beauveria bassiana, an entomopathogenic fungus, suggesting potential compatibility in field applications (Kos & Celar, 2013).

作用機序

Target of Action

Amidosulfuron, a broad-spectrum herbicide, primarily targets the enzyme Acetolactate Synthase (ALS) in plants . ALS plays a crucial role in the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine), which are essential for plant growth and development .

Mode of Action

This compound acts by inhibiting the activity of ALS . This inhibition disrupts the synthesis of essential amino acids, leading to a halt in protein synthesis and plant growth . Despite its structural deviation from typical sulfonylurea herbicides, this compound exhibits a similar mode of action .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts this pathway, leading to a deficiency of these crucial amino acids and ultimately causing plant growth inhibition . The treatment with this compound also results in a reduction of photosynthetic rate and the contents of leaf chlorophyll, soluble sugar, and pyruvate, as well as content alteration of several free amino acids in the treated plants .

Pharmacokinetics

This compound exhibits a biphasic elimination in the plasma of rats, with a fast initial elimination (half-lives ranged between 1 and 2 hours) in which the main part of the radioactivity is excreted and a second slow elimination of a minor part of the radioactivity .

Result of Action

The action of this compound leads to several observable effects at the molecular and cellular level. It causes chloroplasts in leaf and anther epidermis, and tapetal plastids to deform . Both tapetal cell and uni-nucleate microspore show autophagic vacuoles and degenerate quickly . This results in the inhibition of plant growth and can induce male sterility in certain plants like rapeseed .

Action Environment

This compound is volatile, highly soluble in water, and based on its chemical properties, has a high potential for leaching to groundwater . . These environmental factors can influence the compound’s action, efficacy, and stability. The herbicide’s effectiveness can also vary depending on the specific weed species present, as it offers special activity against certain weeds like Galium aparine .

Safety and Hazards

生化学分析

Biochemical Properties

Amidosulfuron interacts with various enzymes and proteins in plants. It is primarily absorbed by the leaves of plants but is also absorbed through the roots . It has special activity against Galium aparine at rates as low as 15 g a.i./ha .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It causes chloroplasts in leaf and anther epidermis, and tapetal plastids to deform . Both tapetal cell and uni-nucleate microspore show autophagic vacuoles and degenerate quickly after exposure to this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting the enzyme Acetolactate synthase (ALS), which is a key enzyme in the biosynthesis of branched-chain amino acids . This inhibition leads to a reduction in photosynthetic rate and the contents of leaf chlorophyll, soluble sugar, and pyruvate .

Temporal Effects in Laboratory Settings

The degradation of this compound in soil is strongly dependent on temperature and moisture levels. In controlled laboratory experiments, first-order half-lives ranged from 26 ± 3 days to 79 ± 2 days in three Canadian soils at 20°C .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the biosynthesis of branched-chain amino acids . It inhibits the enzyme Acetolactate synthase (ALS), disrupting this pathway .

Transport and Distribution

This compound is primarily absorbed by the leaves of plants but is also absorbed through the roots . The specific transporters or binding proteins it interacts with are not currently known.

Subcellular Localization

It is known to cause deformation of chloroplasts in leaf and anther epidermis, and tapetal plastids . This suggests that this compound may localize to these organelles within the cell.

特性

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)-3-[methyl(methylsulfonyl)sulfamoyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O7S2/c1-14(22(4,16)17)23(18,19)13-9(15)12-8-10-6(20-2)5-7(11-8)21-3/h5H,1-4H3,(H2,10,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTHWASMBLQOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057945 | |

| Record name | Amidosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120923-37-7 | |

| Record name | Amidosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120923-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120923377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dithia-2,4-diazahexanamide, N-(4,6-dimethoxy-2-pyrimidinyl)-4-methyl-, 3,3,5,5-tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIDOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZNU868K0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

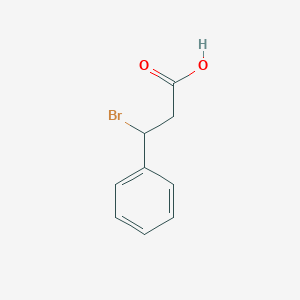

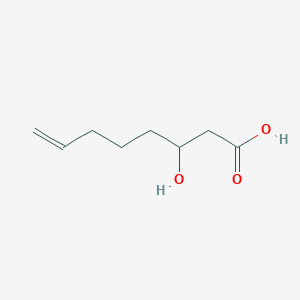

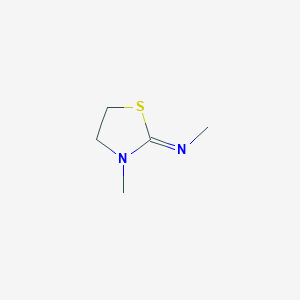

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of amidosulfuron in plants?

A1: this compound, similar to other sulfonylurea herbicides, primarily targets acetolactate synthase (ALS) in plants. [] ALS is a key enzyme in the biosynthesis pathway of branched-chain amino acids, namely valine, leucine, and isoleucine. []

Q2: How does this compound interact with its target enzyme?

A2: this compound binds to ALS and inhibits its activity. This binding is time-dependent and accumulative, leading to the formation of a peracetate adduct with the enzyme's cofactor, thiamine diphosphate (ThDP). []

Q3: What are the downstream effects of this compound's inhibition of ALS?

A3: Inhibition of ALS by this compound disrupts the biosynthesis of branched-chain amino acids. This disruption leads to a cascade of effects, including reduced photosynthesis rates, chlorophyll content, and soluble sugar levels in plants. [] Additionally, alterations in the content of free amino acids and the appearance of autophagic vacuoles in cells are observed. [] Ultimately, these effects contribute to the death of susceptible plants.

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. To obtain this information, please refer to publicly available chemical databases or the this compound product safety data sheet.

Q5: Does the formulation of this compound influence its efficacy in weed control?

A5: Yes, studies show that the formulation of this compound can influence its efficacy. For instance, an oil dispersion (OD) formulation of an this compound and iodosulfuron-methyl-sodium mixture demonstrated greater sensitivity in controlling certain weed species compared to a water-dispersible granule (WG) formulation, particularly under specific environmental conditions. [, ]

Q6: How do environmental conditions affect the efficacy of this compound?

A6: Environmental factors such as temperature, relative humidity, and soil moisture can influence the efficacy of this compound. Research indicates that the efficacy of a WG formulation is more susceptible to these factors compared to an OD formulation. [] For example, high relative humidity and soil moisture generally led to better control of certain weed species with the WG formulation. []

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is primarily known for its herbicidal activity, acting as an enzyme inhibitor rather than a catalyst. The research provided does not mention any catalytic properties associated with this compound.

Q8: Have computational methods been employed to study this compound's interactions with ALS?

A8: Yes, molecular docking studies have been conducted to investigate the interactions between this compound and ALS. These studies confirm that this compound effectively inhibits the binding of the enzyme's cofactor, TDL (lactyl-ThDP), to ALS. []

Q9: How does the structure of this compound compare to other sulfonylurea herbicides, and what is the impact on its activity?

A9: this compound, unlike many sulfonylurea herbicides, lacks a second aromatic ring in its structure. [] This structural difference results in fewer interactions with the ALS enzyme, leading to a relatively lower binding affinity compared to herbicides with two heteroaromatic rings. []

Q10: How does the stability of this compound vary with pH and temperature?

A10: this compound undergoes hydrolysis, and its degradation rate is influenced by both pH and temperature. [] The research indicates that hydrolysis follows first-order kinetics and is faster in acidic conditions (lower pH) and at higher temperatures. []

Q11: What analytical techniques are commonly employed for the detection and quantification of this compound?

A11: Several analytical techniques are used for the analysis of this compound, including:

Q12: What are the primary degradation pathways of this compound in the environment?

A12: Research indicates that this compound primarily degrades through hydrolysis in the environment. [, ] The rate of hydrolysis is affected by factors like soil pH, temperature, and moisture. [, ] Studies also demonstrate that microbial activity in the soil contributes to the degradation of this compound. [, ]

Q13: What are the identified degradation products of this compound?

A13: Studies employing simulated sunlight irradiation identified several degradation products of this compound in aqueous solutions. [] These products mainly result from the loss of molecules such as methylsulfamic acid, sulfocarbamic acid, carbamic acid, methyl(methylsulfonyl)sulfamic acid, N-methylmethanesulfonamide, and sulfonic acid. [] Additionally, processes like O- and S-demethylation and hydroxylation contribute to the formation of degradation products. []

Q14: How does this compound impact non-target organisms?

A14: Research shows that this compound can negatively impact non-target organisms. For example, exposure to this compound caused significant growth inhibition, reduced biomass, decreased photosynthetic pigment content, and increased oxidative stress markers in the aquatic macrophyte Lemna minor. [, ]

Q15: How does this compound behave in different soil types?

A15: The degradation and persistence of this compound vary depending on the soil type. Studies in Saskatchewan soils found that this compound had a longer half-life in clay soil compared to loamy sand soil under controlled laboratory conditions. [] This difference in degradation is attributed to factors like soil pH, organic matter content, and microbial activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)

![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)

![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)